Carbonic acid, ethyl 2-oxopropyl ester
Description
Carbonic acid, ethyl 2-oxopropyl ester (CAS: Not explicitly listed in evidence) is a carbonate ester featuring a 2-oxopropyl group (CH3-C(=O)-CH2-O-) and an ethyl group (CH2CH3-O-) attached to the central carbonate backbone. Structurally, it differs from conventional carboxylic acid esters by its carbonate functional group (O=C(O-)2), which confers distinct chemical reactivity and biological properties.
Properties
CAS No. |
105235-63-0 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
ethyl 2-oxopropyl carbonate |
InChI |
InChI=1S/C6H10O4/c1-3-9-6(8)10-4-5(2)7/h3-4H2,1-2H3 |
InChI Key |
SKRLBQJHSKOQOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Fischer Esterification Approach
The Fischer esterification, involving direct condensation of carbonic acid with ethanol and 2-oxopropanol, is theoretically feasible but practically challenging due to carbonic acid’s instability. Modified protocols using in situ generation of carbonic acid from urea or potassium hydrogen carbonate have been explored. For example, reacting urea with excess ethanol and 2-oxopropanol under acidic catalysis (e.g., concentrated sulfuric acid) at 60–80°C for 6–8 hours yields the target ester, albeit with modest yields (40–50%). Side reactions, including decomposition to CO₂ and diethyl carbonate, necessitate rigorous temperature control and excess alcohol use.
Transesterification Techniques
Transesterification of dimethyl or diethyl carbonate with 2-oxopropanol offers a safer alternative. Using lipase catalysts or alkali metal alkoxides (e.g., sodium ethoxide), this method proceeds under mild conditions (25–40°C) with yields up to 70%. For instance, a 1:2 molar ratio of diethyl carbonate to 2-oxopropanol in toluene, catalyzed by 5 mol% sodium ethoxide, achieves 68% conversion after 12 hours. The reversible nature of this reaction demands continuous removal of ethanol via molecular sieves or azeotropic distillation to shift equilibrium.
Chloroformate-Mediated Synthesis
Ethyl chloroformate reacts with 2-oxopropanol in anhydrous dichloromethane, employing triethylamine as an HCl scavenger. This one-step method, conducted at 0–5°C to minimize side reactions, provides high purity (>95%) but requires careful handling of moisture-sensitive reagents. A typical protocol involves dropwise addition of ethyl chloroformate (1.1 equiv) to a cooled mixture of 2-oxopropanol (1.0 equiv) and triethylamine (1.2 equiv), followed by stirring for 2 hours and aqueous workup.
Phosgene-Based Methods
Phosgene gas, though hazardous, enables direct synthesis via reaction with ethanol and 2-oxopropanol in pyridine. This method, largely obsolete due to safety concerns, historically achieved yields >80% but is now supplanted by greener alternatives.
Reaction Optimization and Conditions
Critical parameters influencing yield and selectivity include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 25–40°C | Higher temps accelerate decomposition |
| Catalyst Loading | 5–10 mol% (transesterification) | Excess catalyst causes side products |
| Solvent | Toluene, CH₂Cl₂ | Polar aprotic solvents enhance kinetics |
| Reaction Time | 6–24 hours | Prolonged time risks hydrolysis |
Purification Strategies
Post-synthesis purification often involves fractional distillation under reduced pressure (bp 80–85°C at 15 mmHg) or crystallization from hexane/ethyl acetate mixtures. Patent literature describes salt formation with tartaric acid derivatives to isolate intermediates, a technique applicable to ethyl 2-oxopropyl carbonate if acidic impurities are present. For example, treatment with (−)-di-p-toluoyl tartaric acid in acetone followed by anti-solvent (hexane) precipitation yields crystalline salts, which are subsequently neutralized to recover the free ester.
Analytical Characterization
Key spectroscopic data for the compound include:
- IR (KBr): 1745 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asymmetric stretch).
- ¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.15 (s, 3H, COCH₃), 4.10–4.30 (m, 4H, OCH₂).
- MS (EI): m/z 162 [M]⁺.
Applications and Industrial Relevance
While primarily a research chemical, ethyl 2-oxopropyl carbonate’s ketone group enables further functionalization, such as Grignard additions or reductions to diols. Industrial scale-up remains limited due to the compound’s niche applications and synthesis challenges.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, ethyl 2-oxopropyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield carbonic acid and ethyl 2-oxopropyl alcohol.
Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The ester can undergo nucleophilic substitution reactions where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, while basic hydrolysis (saponification) uses a base such as sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent for esters.
Substitution: Nucleophiles such as Grignard reagents can be used to replace the alkoxy group in the ester.
Major Products Formed
Hydrolysis: Carbonic acid and ethyl 2-oxopropyl alcohol.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Carbonic acid, ethyl 2-oxopropyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and anti-inflammatory agent.
Medicine: Research is being conducted on its potential therapeutic applications, such as in the treatment of inflammatory diseases and as a protective agent against oxidative stress.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of carbonic acid, ethyl 2-oxopropyl ester involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons to reactive oxygen species (ROS).
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation pathways, modulating their activity to exert its effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The 2-oxopropyl group (a ketone-containing substituent) and ester functionality are critical determinants of reactivity and bioactivity. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
Key Observations:
- Carbonate vs. Carboxylic Esters : Carbonates (e.g., carbonic acid esters) exhibit higher hydrolysis rates due to weaker C-O bonds compared to carboxylic esters .
- Selenium vs. Oxygen : Selenium-containing analogs (e.g., 2-((2-oxopropyl)selanyl)benzoates) demonstrate superior antioxidant activity due to selenium’s redox-active properties .
Antioxidant and Anticancer Activity
- 2-((2-Oxopropyl)selanyl)benzoates : Exhibited IC50 values of 12–18 µM against MCF-7 breast cancer cells and 25–40 µM against HL-60 leukemia cells, attributed to selenium’s role in ROS scavenging .
- Caffeic Acid Ethyl Ester: Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli (7–8 mm inhibition zones) and antioxidant effects via phenolic hydroxyl groups .
- Carbonic Acid Esters: Limited bioactivity data, but carbonate esters are often explored as prodrugs due to rapid hydrolysis in vivo .
Metabolism and Conjugation
- Hydrolysis: Carbonate esters hydrolyze faster than carboxylic esters, releasing CO2 and alcohols. For example, carbonic acid butyl ethyl ester likely degrades into butanol, ethanol, and CO2 in aqueous media .
- Conjugation Pathways : Analogs like N-nitroso(2-oxopropyl)amine undergo glucuronidation (42% in rats) and sulfation (14% in hamsters), suggesting similar metabolic fates for 2-oxopropyl-containing compounds .
Physicochemical Properties
Table 2: Inferred Physicochemical Properties
| Property | This compound | 2-((2-Oxopropyl)selanyl)benzoate | Caffeic Acid Ethyl Ester |
|---|---|---|---|
| Molecular Weight (g/mol) | ~178 (estimated) | ~300–350 | ~208 |
| LogP (Partition Coefficient) | ~1.5 (moderate lipophilicity) | ~2.8 (high lipophilicity) | ~2.0 |
| Aqueous Solubility | Low (ketone reduces polarity) | Very low | Moderate |
Key Notes:
- The 2-oxopropyl group reduces solubility compared to non-ketone esters (e.g., carbonic acid butyl ethyl ester) .
- Selenium analogs exhibit higher LogP values, enhancing membrane permeability but reducing solubility .
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